Z-Leu-pna

Description

Contextualizing Z-Leu-pNA within Peptide Substrate Chemistry

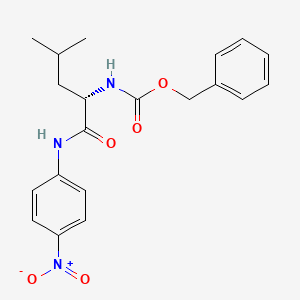

Peptide substrates are synthetic peptides designed to be specifically cleaved by a target protease. By attaching a detectable label to the peptide, researchers can quantify the rate of cleavage, and thus the enzyme's activity. This compound is a peptide substrate where the detectable label is p-nitroaniline (pNA). The "Z-Leu" portion represents a benzyloxycarbonyl (Z) protecting group linked to the amino acid leucine (B10760876). This structure is designed to mimic the natural cleavage site of certain proteases. Upon hydrolysis by a specific enzyme, the bond between the leucine residue and the pNA group is broken, releasing free pNA.

Historical Development and Significance of p-Nitroanilide Derivatives in Protease Assays

The introduction of p-nitroanilide derivatives marked a significant advancement in protease assays. Before their widespread use, many protease assays relied on less convenient methods, such as measuring the decrease in turbidity of a protein substrate or using complex chromatographic techniques to separate products. The key innovation of pNA substrates is the release of the chromogenic molecule p-nitroaniline upon cleavage. p-Nitroaniline is yellow in alkaline solutions and absorbs strongly at approximately 405 nm, allowing for simple and continuous monitoring of the enzymatic reaction using a spectrophotometer citeab.cominvivochem.cnuni-freiburg.de.

An early and notable example of a pNA substrate is Benzoylarginine-p-nitroanilide (BAPNA), which was developed as a substrate for trypsin invivochem.cn. The success of BAPNA paved the way for the synthesis of a wide variety of peptide pNA derivatives with different amino acid sequences, tailored to the specificity of various proteases. This allowed for the development of highly specific and sensitive assays that could be performed rapidly and with relatively simple equipment. The ability to easily quantify enzyme activity and screen for inhibitors revolutionized the study of proteases and facilitated drug discovery efforts targeting these enzymes invivochem.cn.

Overview of this compound and Key Peptide Analogs (e.g., Z-Ala-Ala-Leu-pNA, Z-Gly-Gly-Leu-pNA) in Enzymology

This compound and its related peptide analogs are widely used in enzymology to characterize the substrate specificity and kinetic parameters of proteases. By varying the amino acid sequence preceding the pNA group, researchers can design substrates that are selectively cleaved by particular enzymes.

While this compound itself serves as a basic structure, longer peptide chains preceding the Leu-pNA moiety confer greater specificity for certain proteases. For example:

Z-Ala-Ala-Leu-pNA: This analog is known to be a substrate for enzymes like Subtilisin A and a serine protease found in Bacillus subtilis IFO3027. It has also been identified as a substrate for Neprilysin. Studies have utilized Z-Ala-Ala-Leu-pNA to measure the in vitro activity of proteinases. Research indicates that N-Cbz-Ala-Ala-Leu-pNA is a good substrate for subtilisins (B1170691) uni-freiburg.de.

Z-Gly-Gly-Leu-pNA: This analog is a substrate for a range of proteases, including the proteasome (specifically for measuring its chymotrypsin-like activity), proteinase yscE (kexin), subtilisins, and neutral endopeptidase 24.5. It has been used to assay the activity of a multicatalytic neutral endopeptidase from human kidney, with a reported specificity constant (kcat/Km) of 6.7 x 10³ M⁻¹ S⁻¹ at pH 7.6-8.1. N-Cbz-Gly-Gly-Leu-pNA is also considered a good substrate for subtilisins uni-freiburg.de.

These examples highlight how variations in the peptide sequence of pNA substrates enable researchers to probe the substrate binding preferences of different proteases. The kinetic parameters obtained from experiments using these substrates, such as Michaelis constant (Km) and catalytic constant (kcat), provide valuable insights into the efficiency and specificity of enzyme-substrate interactions. For instance, a study on a glutamyl endopeptidase from Staphylococcus aureus used Z-Phe-Leu-Glu-pNA as a chromogenic substrate and determined Km, kcat, and kcat/Km values of 1.48 ± 0.156 mM, 44.4 ± 2.66/sec, and 30/mM/sec, respectively.

The use of this compound and its analogs in enzymology allows for quantitative measurement of enzyme activity, facilitating studies on enzyme kinetics, the effects of inhibitors and activators, and the identification and characterization of novel proteolytic enzymes.

| Compound | PubChem CID | Relevant Enzymes | Example Research Finding |

| Z-Gly-Gly-Leu-pNA | 21125602 | Proteasome (chymotrypsin-like activity), Proteinase yscE, Subtilisins, Neutral Endopeptidase 24.5 | Specificity constant (kcat/Km) of 6.7 x 10³ M⁻¹ S⁻¹ for human kidney multicatalytic neutral endopeptidase. |

| Z-Ala-Ala-Leu-pNA | 61043-33-2 | Subtilisin A, Serine Protease of Bacillus subtilis IFO3027, Neprilysin | Used to measure in vitro activity of proteinases. Good substrate for subtilisins uni-freiburg.de. |

| Z-Phe-Leu-Glu-pNA | 53883481 | Glutamyl endopeptidases, Trypsin, Subtilisin, Chymotrypsin (B1334515) | Km = 1.48 ± 0.156 mM, kcat = 44.4 ± 2.66/sec, kcat/Km = 30/mM/sec for Staphylococcus aureus VSPase. |

| This compound | Not Found | Used as a basic peptide pNA substrate structure in biochemical research | Forms the basis for other Leu-pNA containing substrates used in protease assays. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFYUGQKEFKRAI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Principles and Structural Design of Z Leu Pna Substrates

Peptide Synthesis Strategies for Z-Leu-pNA and Related Chromogenic Substrates

The synthesis of peptide p-nitroanilides, including this compound, presents specific challenges primarily due to the poor nucleophilicity of the para-nitroaniline amino group, which is further deactivated by the electron-withdrawing nitro group nih.govresearchgate.netacs.org. Both solution-phase and solid-phase peptide synthesis (SPPS) strategies have been explored for the preparation of peptide pNA substrates bachem.comlibretexts.orgresearchgate.net.

Solution-phase synthesis allows for the isolation and characterization of intermediates at each step, offering control over the reaction but often requiring tedious purification procedures bachem.comrsc.org. SPPS, on the other hand, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support, which simplifies purification but can be challenging when incorporating the pNA moiety nih.govresearchgate.netacs.org.

Several strategies have been developed to overcome the difficulties in preparing peptide p-nitroanilides using SPPS. One approach involves the use of modified resins or linkers that facilitate the attachment of pNA. For instance, methods utilizing aryl hydrazine (B178648) resins or modified Wang and Rink Amide resins conjugated with pNA analogs have been reported nih.govresearchgate.netacs.orgosti.gov. These methods often involve assembling the peptide on the resin followed by a reaction with pNA or a pNA analog.

Another strategy involves the synthesis of protected aminoacyl-pNA or peptidyl-pNA fragments in solution, which are then used as building blocks in the synthesis of longer peptide substrates beilstein-journals.org. This fragment condensation approach can be particularly useful for incorporating the pNA moiety efficiently.

Coupling Reagents and Methodologies in this compound Synthesis

Efficient peptide bond formation is crucial in the synthesis of this compound and its analogs. Various coupling reagents and methodologies are employed to facilitate the reaction between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another, minimizing side reactions like racemization bachem.comuni-kiel.de.

Commonly used coupling reagents in peptide synthesis include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), phosphonium (B103445) reagents like BOP and PyBOP, and aminium or guanidinium (B1211019) reagents such as HBTU, TBTU, and HATU bachem.comuni-kiel.depeptide.comrsc.org. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group.

For the synthesis of peptide p-nitroanilides, specific methodologies have been developed to address the low nucleophilicity of pNA. Methods involving the formation of activated esters, such as N-hydroxysuccinimide esters (OSu), have been used in solution phase synthesis bachem.com. In SPPS, coupling strategies often involve activating the carboxyl group of the incoming amino acid before reacting it with the amine attached to the resin or the peptide chain on the resin peptide.com. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product bachem.com. For instance, HATU has been successfully used as a coupling reagent in the synthesis of peptide nucleic acid (PNA) analogues, which share some synthetic challenges with peptide pNA substrates rsc.org.

Structural Elements Critical for Enzymatic Recognition and Cleavage in this compound Analogs

The efficacy of this compound and its analogs as enzyme substrates is highly dependent on their structural features, which govern their recognition and cleavage by specific enzymes, particularly proteases. Key structural elements include the N-terminal protecting group, the amino acid sequence, and the C-terminal pNA moiety peptide.comontosight.aiontosight.ai.

Enzymatic cleavage of peptide substrates typically occurs at a specific peptide bond, dictated by the enzyme's active site and its substrate specificity acs.orgpnas.org. For chromogenic pNA substrates, the cleavage event releases the free pNA molecule, leading to a change in absorbance. The amino acid sequence preceding the scissile bond (the bond that is cleaved by the enzyme) plays a crucial role in determining how well an enzyme recognizes and binds the substrate tandfonline.comtandfonline.comtandfonline.comnih.govnih.gov.

Role of Benzyloxycarbonyl (Z) Protecting Group in Peptide Design

The benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, is a common N-terminal protecting group used in peptide synthesis bachem.comwiley-vch.de. In the context of this compound and similar substrates, the Z group serves several purposes in the design of the substrate for enzymatic studies.

Firstly, the Z group protects the N-terminal amino group during peptide synthesis, preventing unwanted reactions and allowing for controlled chain elongation libretexts.orgpeptide.comontosight.aiontosight.ai. While Boc and Fmoc are more commonly used in SPPS, the Z group has a long history of use, particularly in solution-phase synthesis bachem.compeptide.combachem.com.

Furthermore, the Z group is typically stable under the conditions of enzymatic assays but can be removed if necessary using methods like hydrogenolysis or treatment with strong acids bachem.compeptide.com. This orthogonality to the conditions of enzymatic cleavage is important for the substrate's utility.

Influence of Amino Acid Sequence Preceding the Leucine-pNA Moiety

The amino acid sequence immediately preceding the Leu-pNA moiety is a critical determinant of substrate specificity for many proteases. Enzymes, particularly endopeptidases, recognize and cleave peptide bonds based on the identity of the amino acid residues surrounding the cleavage site tandfonline.comtandfonline.comtandfonline.com.

For this compound, the leucine (B10760876) residue is positioned at the P1 subsite of the enzyme's active site (the position immediately before the scissile bond). The nature of the amino acid at this position, as well as residues at other subsites (P2, P3, etc., moving away from the cleavage site towards the N-terminus), significantly influences the binding affinity and catalytic efficiency of the enzyme tandfonline.comtandfonline.comnih.govnih.gov.

Studies on various proteases using peptide pNA substrates have demonstrated clear preferences for specific amino acid residues at different positions. For example, some proteases show high activity towards substrates with hydrophobic residues like leucine, phenylalanine, or valine at the P1 or P2 positions tandfonline.comnih.govnih.gov. The sequence Z-Ala-Ala-Leu-pNA, for instance, is a known substrate for certain serine proteases biosynth.com. The identity and sequence of amino acids thus provide the molecular basis for designing selective chromogenic substrates to probe the activity of different proteases tandfonline.com.

Derivatization for Enhanced Research Utility Beyond Standard Chromogenic Properties

While the primary utility of this compound lies in its chromogenic property upon enzymatic cleavage, derivatization strategies can extend the research applications of this class of compounds. The pNA moiety itself is a form of derivatization that provides a detectable signal. However, further modifications or the use of different reporter groups can offer enhanced sensitivity or alternative detection methods.

The use of other chromophores or fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC), in place of pNA is a common derivatization strategy to create fluorogenic substrates beilstein-journals.orgresearchgate.netacs.org. Fluorogenic substrates release a fluorescent product upon enzymatic cleavage, which can offer higher sensitivity compared to chromogenic substrates, particularly at lower enzyme concentrations.

Beyond altering the detection method, derivatization can involve incorporating additional functional groups or labels for various research purposes. This could include the attachment of tags for purification or immobilization, the introduction of reactive groups for conjugation, or the incorporation of modified amino acids to study the impact of specific structural changes on enzyme-substrate interactions. While specific examples of derivatization of this compound beyond the pNA itself are not extensively detailed in the provided search results, the broader field of peptide and protease substrate research utilizes such derivatizations to tailor substrates for specific experimental needs, such as studying enzyme kinetics under different conditions or developing assays for high-throughput screening.

Mechanistic Basis of Z Leu Pna Hydrolysis and Chromogenic Detection

Enzymatic Cleavage Mechanism of the p-Nitroanilide Bond in Z-Leu-pNA

The enzymatic hydrolysis of this compound involves the cleavage of the peptide bond linking the leucine (B10760876) residue to the p-nitroanilide (pNA) moiety. This reaction is typically catalyzed by peptidases or proteases with appropriate substrate specificity, often those that recognize leucine at the cleavage site. The benzyloxycarbonyl (Z) group at the N-terminus serves as a protecting group and can influence the substrate's recognition by different enzymes.

The fundamental mechanism for the enzymatic cleavage of a peptide bond, including the p-nitroanilide bond in substrates like this compound, generally involves a nucleophilic attack on the scissile carbonyl carbon. In the case of serine proteases, a serine residue in the enzyme's active site acts as the nucleophile. For cysteine proteases, a cysteine residue performs this role, and for metalloproteases, a water molecule activated by a metal ion is typically the nucleophile.

Following the nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to release the leaving group, in this case, p-nitroaniline, and form an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the peptide product (Z-Leucine). This catalytic cycle results in the stoichiometric release of one molecule of p-nitroaniline for each molecule of this compound hydrolyzed.

Studies on similar p-nitroanilide substrates, such as the trypsin-catalyzed hydrolysis of Z-Lys-pNA, illustrate the general principles of this cleavage. The mechanism involves the enzyme binding the substrate, followed by the acylation step where the p-nitroanilide is released, and finally the deacylation step where the acyl-enzyme is hydrolyzed. The efficiency of these steps is influenced by factors such as the enzyme's active site structure, the amino acid sequence of the substrate (specifically the residue preceding the p-nitroanilide), and environmental conditions like pH.

Spectrophotometric Detection Principles of p-Nitroaniline Release from this compound

The chromogenic detection of this compound hydrolysis relies on the spectrophotometric properties of the released product, p-nitroaniline (pNA). Unlike this compound, which has minimal absorbance in the visible light spectrum, p-nitroaniline is a chromophore that strongly absorbs light in the visible range, specifically around 405 nm.

As the enzymatic reaction proceeds and the p-nitroanilide bond is cleaved, the concentration of free p-nitroaniline in the reaction mixture increases proportionally to the extent of hydrolysis. This increase in p-nitroaniline concentration can be directly monitored by measuring the increase in absorbance at its characteristic wavelength, typically 405 nm, using a spectrophotometer.

The relationship between the absorbance at 405 nm and the concentration of p-nitroaniline is described by the Beer-Lambert Law, which states that the absorbance is directly proportional to the molar absorptivity (extinction coefficient) of the substance, the path length of the light beam through the sample, and the concentration of the substance. The molar absorptivity of p-nitroaniline at 405 nm is well-established, often cited around 10,800 M⁻¹cm⁻¹.

By continuously monitoring the change in absorbance at 405 nm over time, the rate of p-nitroaniline release can be determined. This rate is directly proportional to the enzyme's catalytic activity under the specific reaction conditions. This provides a simple, direct, and continuous assay method for quantifying the activity of enzymes that hydrolyze this compound.

Kinetic Models Applied to this compound Substrate Hydrolysis

The enzymatic hydrolysis of this compound can be analyzed using established enzyme kinetic models to understand the interaction between the enzyme and the substrate and to determine key kinetic parameters. The most commonly applied model is the Michaelis-Menten model, which describes the rate of enzymatic reactions as a function of substrate concentration.

The Michaelis-Menten model postulates the formation of an enzyme-substrate complex (ES) as an intermediate:

E + S <=> ES -> E + P

Where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P represents the products (p-nitroaniline and Z-Leucine).

Kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat, also known as the turnover number) are derived from this model. KM reflects the substrate concentration at which the reaction rate is half of the maximum rate (Vmax) and is often interpreted as an indicator of the enzyme's affinity for the substrate. A lower KM generally suggests higher affinity. The kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio kcat/KM is considered a measure of the enzyme's catalytic efficiency.

Researchers determine these parameters by measuring the initial reaction rates at various this compound concentrations while keeping the enzyme concentration constant. The data is then typically plotted as a Michaelis-Menten curve (rate versus substrate concentration) or linearized using methods like the Lineweaver-Burk plot or Hanes-Woolf plot to facilitate the calculation of KM and Vmax (from which kcat is derived).

While direct kinetic data specifically for this compound is not extensively detailed in the provided search results, studies on similar substrates like Leu-pNA demonstrate the application of these models. For instance, kinetic parameters (KM and Vmax or kcat) have been determined for the hydrolysis of Leu-pNA by various aminopeptidases, revealing insights into enzyme specificity and efficiency. The observed kinetics for this compound would similarly provide valuable information about the enzyme's interaction with this specific protected leucine p-nitroanilide substrate, potentially highlighting the influence of the Z group on binding and catalysis compared to the unprotected Leu-pNA.

More complex kinetic models may be applied if the reaction deviates from simple Michaelis-Menten kinetics, such as in cases involving enzyme inhibition, cooperativity, or multi-step reaction mechanisms. However, for routine characterization of enzyme activity using this compound as a substrate, the Michaelis-Menten model provides a fundamental framework for understanding the reaction kinetics.

Applications of Z Leu Pna in Enzyme Activity and Kinetic Studies

Quantification of Protease Activity Using Z-Leu-pNA-Based Assays

This compound-based assays are commonly employed to quantify the activity of various proteases. The principle relies on the enzymatic hydrolysis of the amide bond linking the leucine (B10760876) residue to the pNA group. The release of free pNA results in an increase in absorbance at around 405-410 nm, which can be monitored spectrophotometrically tandfonline.comnih.govpancreapedia.orgdergipark.org.tr. The rate of increase in absorbance is directly proportional to the enzyme activity under defined conditions. This method is useful for measuring the activity of purified proteases or protease activity in complex samples like conditioned media or tissue homogenates pancreapedia.org.

Standardization and Calibration of this compound Assays

Standardization and calibration are crucial for obtaining accurate and reproducible results in this compound assays. This typically involves establishing a relationship between the measured absorbance and the concentration of released pNA. A molar absorption coefficient (extinction coefficient) for pNA at the chosen wavelength (commonly 405 nm or 410 nm) is used for this conversion. Values around 8,800 to 10,800 M⁻¹cm⁻¹ at 405-410 nm are frequently reported pancreapedia.orgdergipark.org.trtandfonline.commarquette.edu. Calibration curves plotting known concentrations of pNA against their absorbance are constructed to ensure linearity and accuracy of the measurements nih.gov. Defining a unit of enzyme activity, often as the amount of enzyme that hydrolyzes a specific amount of substrate (e.g., 1 µmol or 1 nmol) per unit time under standard assay conditions, is also part of the standardization process dergipark.org.trtandfonline.commarquette.edujmb.or.kr.

Determination of Enzyme Kinetic Parameters (Km, kcat, kcat/Km) with this compound Substrates

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) libretexts.orgteachmephysiology.com. A lower Km value generally indicates a higher affinity of the enzyme for the substrate libretexts.orgteachmephysiology.com. The catalytic constant (kcat), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate libretexts.orgsjtu.edu.cn. The specificity constant (kcat/Km) is a measure of enzyme efficiency and substrate specificity, reflecting how effectively an enzyme converts substrate into product when the substrate concentration is low libretexts.orgsjtu.edu.cn.

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linear transformations, such as the Lineweaver-Burk plot teachmephysiology.comcore.ac.ukresearchgate.netresearchgate.net.

Data from research findings can be presented in tables to compare kinetic parameters for this compound with different enzymes or under varying conditions. For example, a study on a thermostable alkaline protease from Bacillus sp. showed a Km of 0.058 mM, kcat of 109.3 s⁻¹, and kcat/Km of 1888.1 s⁻¹mM⁻¹ for Z-Ala-Ala-Leu-pNA tandfonline.com.

Example Data Table:

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Citation |

| Z-Ala-Ala-Leu-pNA | Bacillus sp. AH-I0l Protease | 0.058 | 109.3 | 1888.1 | tandfonline.com |

Influence of Reaction Conditions on this compound Hydrolysis Kinetics

The kinetics of this compound hydrolysis are influenced by various reaction conditions, including pH, temperature, and ionic strength.

pH affects the ionization states of amino acid residues in the enzyme's active site and the substrate, which can impact substrate binding and catalysis libretexts.org. Studies have shown that the optimal pH for the hydrolysis of pNA substrates can vary depending on the specific enzyme. For instance, a recombinant serine protease from Haemaphysalis longicornis showed optimal activity with Z-Ala-Ala-Leu-pNA at pH 4 researchgate.net. A multicatalytic endopeptidase from human kidney had a pH optimum of 7.6-8.1 with Z-Gly-Gly-Leu-pNA nih.gov. The pH dependence of kinetic parameters like kcat/Km can reveal the pKa values of ionizable groups critical for enzyme activity acs.org.

Temperature influences the rate of enzymatic reactions. Generally, reaction rates increase with temperature up to an optimum, beyond which the enzyme may denature and lose activity libretexts.org. The optimal temperature for this compound hydrolysis varies with the enzyme. The recombinant serine protease from Haemaphysalis longicornis showed highest activity with Z-Ala-Ala-Leu-pNA at 25°C researchgate.net. An aminopeptidase (B13392206) from a marine bacterium had an optimum temperature of 45°C for L-Ala-p-naphthyl amide hydrolysis tandfonline.com.

Ionic strength and the presence of specific ions can also affect enzyme activity and kinetics by influencing enzyme conformation and substrate binding. For example, the activity of a protease from Halobacterium halobium against Pyr-Ala-Ala-Leu-pNA was significantly enhanced by increasing NaCl concentration from 2 M to 4.3 M asm.org.

Comparative Kinetic Analysis of Different this compound Analogs

Comparing the kinetic parameters of an enzyme with different this compound analogs (where the peptide sequence preceding the Leu-pNA moiety varies) provides valuable information about the enzyme's substrate specificity and the nature of its active site jmb.or.kr. By systematically altering the amino acids at different positions (P1, P2, P3, etc.) relative to the scissile bond (the Leu-pNA bond), researchers can map the enzyme's preferences for specific amino acid residues at these positions.

For instance, comparing the hydrolysis rates and kinetic parameters of an enzyme with Z-Ala-Ala-Leu-pNA, Z-Gly-Gly-Leu-pNA, or other Z-X-Y-Leu-pNA peptides can reveal the importance of the amino acids at the P2 and P3 positions for substrate recognition and catalytic efficiency tandfonline.com. Studies have shown that even subtle changes in the peptide sequence can significantly impact Km and kcat values, reflecting differential binding and catalytic rates tandfonline.comcore.ac.uk. This comparative analysis is essential for understanding the molecular basis of enzyme-substrate interactions and for designing more specific substrates or inhibitors.

Example Data Table (Comparative Kinetics):

| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Citation |

| Z-Ala-Ala-Leu-pNA | Bacillus sp. AH-I0l Protease | 0.058 | 109.3 | 1888.1 | tandfonline.com |

| Z-Gly-Gly-Leu-pNA | Bacillus sp. AH-I0l Protease | 0.500 | 120.9 | 243.2 | tandfonline.com |

Elucidating Protease Specificity and Characterization Using Z Leu Pna

Substrate Specificity Profiling of Serine Proteases with Z-Leu-pNA and Its Variants

Chromogenic substrates like this compound are widely utilized to determine the substrate preferences of proteases, particularly serine proteases nih.govbiosynth.com. By measuring the rate of pNA release, researchers can assess how effectively a protease cleaves the peptide bond within the substrate, providing insights into the enzyme's active site characteristics and preferred cleavage sites.

Specificity for Subtilisin-like Proteases

Z-Ala-Ala-Leu-pNA, a variant closely related to this compound, has been identified as a synthetic substrate for subtilisin A and Serine Protease of Bacillus subtilis IFO3027 peptanova.de. Studies have shown that subtilisin-like proteases, such as those from Bacillus species, rapidly hydrolyze substrates like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA tandfonline.com. N-Cbz-Ala-Ala-Leu-pNA and N-Cbz-Gly-Gly-Leu-pNA are considered good substrates for subtilisins (B1170691) nih.gov. The hydrolysis of Z-Ala-Ala-Leu-pNA has been used to determine the specific activity of subtilisin-like protease from recombinant Pichia pastoris strains eurekalert.orgresearchgate.netazolifesciences.com. An extracellular proteinase from Trichoderma harzianum, identified as a subtilisin-like serine proteinase, was found to be active towards Z-Ala-Ala-Leu-pNA nih.gov.

Specificity for Chymotrypsin-like Proteases (e.g., Proteasome Activity)

Z-Leu-Leu-Leu-AMC is a fluorogenic substrate used for measuring the chymotrypsin-like protease activity of the 20S proteasome echelon-inc.comechelon-inc.com. While this compound itself is not explicitly mentioned as a primary substrate for the proteasome in the provided text, related substrates with a pNA leaving group are used for chymotrypsin-like activity. For instance, Suc-Ala-Ala-Pro-Phe-pNA is a characteristic substrate for chymotrypsin (B1334515) or subtilisin d-nb.info. A multicatalytic endopeptidase from human kidney with chymotrypsin-like activity was assayed using Z-Gly-Gly-Leu-pNA nih.gov. The chromogenic substrate Z-Gly-Gly-Leu-pNA is used alone or in combination with other substrates like Suc-Leu-Leu-Val-Tyr-AMC for measuring the chymotrypsin-like activity of the proteasome bachem.com.

Evaluation Against Other Protease Classes (e.g., Aminopeptidases)

While this compound is primarily associated with serine proteases, other pNA-linked substrates are used for evaluating other protease classes. For example, Leu-pNA is a substrate used to demonstrate aminopeptidase (B13392206) activity peptanova.deresearchgate.net. Studies on the aminopeptidase from Aeromonas proteolytica utilized Leu-pNA as a substrate marquette.eduacs.org. A secreted aminopeptidase of Pseudomonas aeruginosa also showed preference for Leu-pNA among several amino acid p-nitroanilide derivatives examined researchgate.net. Z-Gly-Gly-Leu-pNA is a substrate for neutral endopeptidase bachem.compeptide.co.jp. However, Z-Gly-Gly-Leu-pNA was not hydrolyzed by a serine protease isolated from Cudrania cochinchinensis, which did hydrolyze Bz-Arg-pNA, a trypsin substrate tandfonline.com. This highlights the differential specificity of proteases towards various pNA substrates.

Identification and Characterization of Novel Proteases Utilizing this compound

Chromogenic substrates like this compound and its derivatives are instrumental in the identification and characterization of novel proteases. By screening for enzymes that hydrolyze these substrates, researchers can detect proteolytic activity and subsequently purify and characterize the responsible enzyme. For instance, the hydrolysis of Z-Ala-Ala-Leu-pNA has been used in studies characterizing new proteases or their expression peptanova.deeurekalert.orgresearchgate.netazolifesciences.comnih.gov. The use of various synthetic peptide substrates, including those with pNA, is a common approach in characterizing the substrate specificity of newly isolated proteases tandfonline.comd-nb.infooup.com.

Investigation of Protease Inhibition Mechanisms Through this compound Assays

This compound assays are valuable for studying the mechanisms by which inhibitors affect protease activity. By measuring the reduction in the rate of this compound hydrolysis in the presence of an inhibitor, researchers can determine the inhibitor's potency and mode of action (e.g., competitive, non-competitive, uncompetitive). This is often achieved by analyzing the kinetic parameters derived from substrate hydrolysis curves nih.govmdpi.com. The use of synthetic pNA substrates allows for sensitive and quantitative assessment of protease activity in the presence and absence of inhibitors pancreapedia.orgnih.gov.

Analysis of Slow-Binding Inhibition Kinetics

This compound assays, or assays using similar chromogenic substrates, can be adapted to study slow-binding inhibition kinetics. Slow-binding inhibitors exhibit a time-dependent increase in inhibition, where the full inhibitory effect is not immediate but develops over time ibmc.msk.runih.gov. By monitoring the progress curve of this compound hydrolysis in the presence of a slow-binding inhibitor, researchers can observe the gradual decrease in reaction velocity as the inhibitor binds to the enzyme. Analysis of these progress curves allows for the determination of kinetic parameters associated with slow binding, such as the observed rate constant for the onset of inhibition (kobs) and the final equilibrium inhibition constant (Ki*) marquette.edu. While the provided snippets specifically mention Leu-pNA being used to study slow-binding inhibition of aminopeptidase marquette.edu, the principle applies to other proteases and suitable pNA substrates, including this compound or its variants, when investigating slow-binding inhibitors.

Screening for Protease Modulators and Inhibitors in Research Contexts

This compound serves as a valuable tool in research for identifying and characterizing compounds that modulate or inhibit protease activity. Its use in enzyme activity assays allows researchers to measure the kinetics of protease reactions and assess the effect of potential inhibitors or activators. By measuring the rate of this compound hydrolysis in the presence and absence of a test compound, researchers can determine if the compound inhibits or enhances protease activity and characterize the nature of the interaction (e.g., competitive, non-competitive inhibition) diva-portal.orgnih.gov.

Chromogenic substrates like this compound are widely used in high-throughput screening (HTS) campaigns to efficiently test large libraries of compounds for their effects on protease activity nih.gov. The colorimetric nature of the assay makes it easily adaptable to multi-well plate formats and automated reading, facilitating rapid screening of numerous samples.

Research findings demonstrate the application of this compound and similar pNA substrates in studying various proteases. For instance, L-Leu-pNA is a standard chromogenic substrate for determining the activity of broad-spectrum aminopeptidases mdpi.com. Studies on the secreted aminopeptidase of Pseudomonas aeruginosa (PaAP) have shown that Leu-pNA is readily cleaved by this enzyme and is used as a standard substrate for activity determination mdpi.com. While Leu-pNA is a preferred substrate for PaAP, cleavage of other aliphatic amino acid residues coupled to pNA, such as isoleucine, valine, alanine, and methionine, is significantly less efficient, highlighting the substrate specificity of proteases mdpi.com.

Another related substrate, Z-Ala-Ala-Leu-pNA, is recognized as a good substrate for subtilisins and is used to measure non-specific endopeptidase activity frontiersin.orgd-nb.info. Kinetic studies using Z-Ala-Ala-Leu-pNA have provided valuable data on the catalytic efficiency (kcat/Km) of proteases, such as a thermostable alkaline protease from Bacillus sp. No. AH-lOl tandfonline.com.

Data from research studies using this compound and related substrates contribute to understanding protease function and the identification of potential therapeutic agents targeting these enzymes. For example, studies investigating inhibitors of insulin-regulated aminopeptidase (IRAP) have utilized L-Leu-pNA as a substrate in screening assays to identify small-molecule inhibitors diva-portal.orgnih.gov. These studies have provided insights into the potency and mechanism of action of novel IRAP inhibitors diva-portal.org.

The use of pNA substrates, including this compound, is a fundamental technique in enzymology and drug discovery for characterizing protease activity and screening for modulators and inhibitors. The quantitative data obtained from these assays, such as kinetic parameters and inhibition constants (IC50, Ki), are crucial for evaluating the efficacy and specificity of potential therapeutic compounds diva-portal.orgmdpi.com.

Interactive Data Table: Kinetic Parameters for Selected Protease Substrates

| Substrate | Enzyme | Km (mM) | kcat (sec⁻¹) | kcat/Km (sec⁻¹mM⁻¹) | Source |

| Z-Phe-Leu-Glu-pNA | Staphylococcus aureus serine proteinase (SSP) | - | - | 2.6 x 10⁴ M⁻¹s⁻¹ | nih.gov |

| Z-Phe-Leu-Glu-pNA (L-2135) | Staphylococcus aureus VSPase | 1.48 ± 0.156 | 44.4 ± 2.66 | 30 | nih.gov |

| Z-Ala-Ala-Leu-pNA | Bacillus sp. No. AH-lOl protease | 0.058 | 109.3 | 1888.1 | tandfonline.com |

| Z-Gly-Gly-Leu-pNA | Bacillus sp. No. AH-lOl protease | 0.500 | 120.9 | 243.2 | tandfonline.com |

| Leu-pNA | Flavobacterium breve-AMP | 0.0515 | - | 88.8 s⁻¹mM⁻¹ | researchgate.net |

Note: Some sources provide kcat/Km values in different units (e.g., M⁻¹s⁻¹). For consistency, values are presented as reported or converted where applicable.

Role of Z Leu Pna in Understanding Cellular and Biological Proteolysis

In vitro Studies on Protease Activity in Cellular Extracts and Lysates Using Z-Leu-pNA

This compound and similar pNA-conjugated peptide substrates are frequently utilized in vitro to assess protease activity in complex biological samples such as cellular extracts and lysates. These preparations contain a diverse array of proteases, and by using substrates with defined amino acid sequences linked to pNA, researchers can probe for the presence and activity of specific protease classes or individual enzymes.

Studies have demonstrated the use of pNA-based substrates, including those with leucine (B10760876), to measure protease activity in cell lysates. For instance, chromogenic substrates like DEVD-pNA have been employed to assess caspase activity in cell lysates, providing insights into apoptosis pathways. nih.gov The general principle involves incubating the cellular extract or lysate with the synthetic substrate and monitoring the increase in absorbance at 405 nm, which corresponds to the release of free pNA. nih.gov This approach allows for the characterization of the total proteolytic activity or, with the use of more specific substrates or inhibitors, the activity of particular proteases within the complex mixture.

While direct studies using this compound specifically in broad cellular extracts were not extensively detailed in the provided results, the application of related pNA substrates in this context is well-established. For example, N-Cbz-Gly-Gly-Leu-pNA has been identified as a good substrate for subtilisins (B1170691), a class of proteases found in various organisms, and its hydrolysis can be measured in enzyme preparations, which can include cell lysates from microbial sources. nih.govresearchgate.net The use of such substrates in cellular extracts allows for the biochemical characterization of protease activity under various experimental conditions, such as different pH levels or in the presence of potential inhibitors.

Analysis of Proteolytic Processes in Model Organisms and Non-Human Biological Systems

Synthetic pNA substrates, including those with leucine, are valuable tools for studying proteolytic processes in a variety of model organisms and non-human biological systems, helping to elucidate the roles of proteases in diverse physiological functions.

Assessment of Protease Activity in Insect Models (e.g., Tick Proteases)

Proteases play crucial roles in the biology of insects and other arthropods, particularly in processes like digestion, development, and immune responses. Studies on tick proteases, for example, have utilized chromogenic substrates to characterize enzymatic activity. Ticks, being hematophagous arthropods, rely on proteases for the digestion of ingested blood. nih.govnih.gov

Research on the salivary serine protease (IXOSP) from the tick Ixodes scapularis has involved the use of chromogenic substrates, such as H-D-Val-Leu-Lys-pNA, to assess its activity. nih.gov While this compound was not explicitly mentioned in these specific tick studies, the use of pNA substrates with leucine residues (like in H-D-Val-Leu-Lys-pNA) highlights the relevance of leucine specificity in tick proteases. Another study on a recombinant serine protease from Haemaphysalis longicornis demonstrated its ability to hydrolyze substrates including Z-Ala-Ala-Leu-pNA. researchgate.netresearchgate.net This indicates that proteases with specificity for sequences containing leucine are present and functionally important in ticks, and this compound could potentially serve as a substrate to probe such activities. The study of these proteases using synthetic substrates contributes to understanding their roles in blood digestion and the complex tick-host interaction.

Investigation of Protease Involvement in Microbial Processes

Microbial proteases are a diverse group of enzymes with wide-ranging applications and biological functions. Synthetic pNA substrates, including those with leucine, are widely used to characterize the activity and substrate specificity of these enzymes.

N-Cbz-Gly-Gly-Leu-pNA and N-Cbz-Ala-Ala-Leu-pNA have been identified as effective substrates for subtilisins, a prominent class of microbial serine proteases. nih.govresearchgate.nettandfonline.com The hydrolysis of these substrates by microbial enzymes allows for the quantitative assessment of protease activity and the determination of kinetic parameters. For instance, kinetic constants for the hydrolysis of Z-Gly-Gly-Leu-pNA and Z-Ala-Ala-Leu-pNA by alkaline protease from Bacillus sp. have been determined, providing insights into the enzyme's catalytic efficiency towards these substrates. tandfonline.com

Interactive table: Kinetic constants for hydrolysis of pNA substrates by Bacillus sp. No. AH-101 alkaline protease. tandfonline.com

| Substrate | Km (mM) | kcat (sec⁻¹) | kcat/Km (sec⁻¹mM⁻¹) |

| Z-Ala-Ala-Leu-pNA | 0.058 | 109.3 | 1888.1 |

| Z-Gly-Gly-Leu-pNA | 0.500 | 120.9 | 243.2 |

| Z-Gly-Pro-Cit-pNA | 0.211 | 2.3 | 11.0 |

Leucine aminopeptidases (PepA) are intracellular metalloproteases found in bacteria that remove N-terminal residues from peptides and proteins, influencing protein homeostasis. nih.govacs.org Leu-pNA has been used as a model substrate to study the catalytic mechanism and substrate preferences of these enzymes, such as the leucine aminopeptidase (B13392206) from Pseudomonas aeruginosa (PaPepA). nih.govacs.orgnih.gov Studies using Leu-pNA have helped determine kinetic parameters and understand factors influencing the enzyme's activity. nih.govacs.org For PaPepA, Leu-pNA and Lys-pNA were found to be among the most preferable substrates based on catalytic efficiency. nih.gov

The use of this compound and related substrates in studying microbial proteases provides valuable information about their substrate specificity, kinetic properties, and their roles in various microbial processes, including protein degradation and adaptation to environmental changes. acs.org

Mechanistic Insights into Enzyme-Substrate Interactions in Biological Contexts

Synthetic substrates like this compound are instrumental in gaining mechanistic insights into how proteases interact with their substrates. By analyzing the kinetics of hydrolysis of these defined substrates, researchers can infer details about the enzyme's active site, substrate binding preferences, and catalytic mechanism.

The interaction between an enzyme and its substrate is often described by models like the lock-and-key or induced-fit models, where the enzyme's active site specifically recognizes and binds to the substrate. researchgate.net For proteases, the substrate specificity is largely determined by the amino acid residues surrounding the cleavage site, often referred to as P1, P2, P3, etc., on the N-terminal side of the scissile bond and P1', P2', P3', etc., on the C-terminal side. This compound, with leucine at the P1 position relative to the pNA leaving group, is specifically designed to probe proteases that prefer leucine at this position.

Kinetic studies using this compound or Leu-pNA can provide parameters such as Km (Michaelis constant), which reflects the enzyme's affinity for the substrate, and kcat (catalytic constant), which represents the turnover rate. nih.govacs.orgacs.org Variations in these parameters with changes in experimental conditions (e.g., pH, temperature, presence of ions or inhibitors) can reveal details about the catalytic mechanism and the role of specific residues in the enzyme's active site. For example, kinetic studies with Leu-pNA have been used to investigate the catalytic mechanism of a leucine aminopeptidase, providing insights into metal ion requirements and steps that limit catalytic turnover. nih.govacs.org

Furthermore, comparing the hydrolysis rates of this compound with other pNA substrates containing different amino acids at the P1 position or in other positions of the peptide chain allows for the determination of the protease's substrate specificity profile. This helps in classifying proteases and understanding their physiological roles. The preference of enzymes like subtilisins for substrates like Z-Gly-Gly-Leu-pNA or Z-Ala-Ala-Leu-pNA highlights their extended substrate binding sites and specificity for leucine at the P1 position. tandfonline.com

Applications in Assays for Protein Turnover and Degradation Pathways

Aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides, are involved in protein maturation and degradation, including the N-degron pathway where the N-terminal residue can influence protein stability. nih.gov Leucine aminopeptidases, which prefer leucine at the N-terminus, can be studied using Leu-pNA as a substrate. nih.govacs.org By measuring the activity of these aminopeptidases using this compound or Leu-pNA, researchers can gain insights into their potential contribution to protein degradation and the regulation of protein half-life.

Similarly, other proteases with specificity for leucine-containing sequences are involved in various degradation processes. Cathepsins, for instance, are proteases involved in lysosomal degradation pathways. tandfonline.com While the direct use of this compound with cathepsins was not explicitly detailed, the application of peptide substrates to study the activity of proteases involved in degradation is a common approach.

Methodological Advances and Technical Considerations for Z Leu Pna Assays

Optimization of Assay Conditions for Z-Leu-pNA Hydrolysis

Optimizing the conditions for the enzymatic hydrolysis of this compound or related pNA substrates is essential to ensure maximal enzyme activity, appropriate reaction rates, and assay sensitivity. This involves careful selection and control of factors such as buffer system, pH, temperature, and the concentrations of both the enzyme and the substrate.

Buffer Systems, pH, and Temperature Effects

The choice of buffer system and its pH are critical as they directly influence enzyme activity and stability. Different enzymes have distinct pH optima, and maintaining the assay pH within this optimal range is necessary for accurate measurements koreascience.krmdpi.comnih.govresearchgate.net. Studies on aminopeptidases using Leu-pNA as a substrate have shown varying pH optima depending on the specific enzyme. For instance, an extracellular protease from Bacillus sp. JH 108, which preferentially hydrolyzes leucine (B10760876) at the N-terminus, showed optimal activity at pH 9.0, with significant activity observed between pH 6 and 11 koreascience.kr. Another study investigating an M29 aminopeptidase (B13392206) from Listeria Monocytogenes using Leu-pNA found the enzyme to be active over a broad range of pH values nih.gov. Common buffer systems used in enzyme assays include Tris-HCl, HEPES, and phosphate (B84403) buffers, with their suitability depending on the desired pH range and compatibility with the enzyme and other assay components acs.orgkoreascience.krnih.govacs.orgijsrtjournal.com. Variations in buffer composition can slightly affect enzyme activity, as observed with Tris and HEPES buffers at the same pH and concentration koreascience.kr.

Temperature is another critical parameter that affects enzyme kinetics. Enzyme activity generally increases with temperature up to a certain optimum, beyond which the enzyme may denature and lose activity mdpi.comnih.gov. The optimal temperature for enzyme activity can vary widely depending on the enzyme source and stability mdpi.com. For the Listeria Monocytogenes aminopeptidase, enzymatic assays using Leu-pNA were performed over a temperature range from 4 to 50 °C nih.gov. Optimization studies often involve determining the temperature profile of the enzyme to identify the optimal temperature for the assay mdpi.com. Maintaining a constant and appropriate temperature during the assay is crucial for obtaining reproducible results acs.org.

Enzyme and Substrate Concentration Ranges

The concentrations of both the enzyme and the substrate (this compound or analog) must be carefully selected to ensure that the assay operates under conditions suitable for the intended analysis, such as initial rate measurements or kinetic parameter determination. For initial rate studies, it is often desirable to use substrate concentrations that are saturating or near-saturating to ensure that the reaction rate is primarily dependent on the enzyme concentration sci-hub.se.

Kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), are determined by measuring reaction rates at various substrate concentrations while keeping the enzyme concentration constant core.ac.uknih.govnih.govsci-hub.senih.gov. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) sci-hub.se. Studies using Leu-pNA and other aminoacyl-pNA substrates have determined Km values in the millimolar range for various aminopeptidases nih.govnih.gov. For example, kinetic analysis of the Listeria Monocytogenes aminopeptidase with Leu-pNA involved substrate concentrations ranging from 0 to 1000 μM nih.gov. Similarly, kinetic parameters for aminoacyl-pNA hydrolysis by Bacillus subtilis aminopeptidase were determined using substrate concentrations from 0.8 to 4 mM for Leu-pNA nih.gov.

The enzyme concentration should be chosen such that the reaction rate is measurable and linear over the chosen time interval sci-hub.se. Using enzyme concentrations that are too high can lead to very rapid substrate depletion, making accurate initial rate measurements difficult. Conversely, very low enzyme concentrations may result in reaction rates that are too slow to be reliably detected sci-hub.se. Enzyme concentrations in assays using pNA substrates can vary widely depending on the specific enzyme and its activity, often being in the nanomolar to micromolar range core.ac.uknih.gov.

Integration of this compound Assays with High-Throughput Screening Methodologies

The chromogenic nature of pNA release makes this compound and similar substrates well-suited for integration into high-throughput screening (HTS) methodologies diva-portal.orgresearchgate.net. HTS allows for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators plos.orgaurorabiomed.com. Assays are typically performed in multi-well plates, such as 96- or 384-well formats, to enable simultaneous processing of numerous samples researchgate.netplos.orgaurorabiomed.com.

Miniaturization of assays to smaller well formats is a common strategy in HTS to reduce reagent consumption and increase throughput plos.orgaurorabiomed.com. Spectrophotometric detection of pNA at 405 nm is readily adaptable to automated plate readers used in HTS platforms nih.govacs.org. The robustness and reliability of an HTS assay are often evaluated using the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls diva-portal.orgplos.orgaurorabiomed.com. A Z'-factor of 0.5 or higher generally indicates an assay suitable for HTS aurorabiomed.com. Assays using L-Leu-pNA have been successfully adapted for HTS purposes, demonstrating robust performance with acceptable Z'-values diva-portal.orgresearchgate.net.

While direct spectrophotometric detection of pNA is common, alternative detection methods can also be integrated with HTS, such as mass spectrometry-based approaches for analyzing substrate depletion or product formation, offering potential advantages in terms of signal-to-noise ratio and reduced enzyme consumption nih.gov.

Considerations for Immobilized Enzyme Systems Utilizing this compound

Immobilizing enzymes on solid supports offers several advantages, including increased stability, reusability of the enzyme, and ease of separation from the reaction mixture frontiersin.orgrsc.orgpnas.org. This compound and related pNA substrates can be utilized in assays involving immobilized enzyme systems biosynth.com.

Enzymes can be immobilized on various solid supports, such as agarose (B213101) beads, polystyrene, glass beads, or Sepharose, through different coupling chemistries frontiersin.orgpnas.orgbiosynth.com. Assays with immobilized enzymes using pNA substrates involve incubating the substrate solution with the immobilized enzyme preparation and monitoring the release of pNA biosynth.com. The reaction conditions, including buffer, pH, and temperature, still require optimization for the immobilized enzyme, although the optimal conditions might differ from those of the free enzyme due to potential changes in enzyme conformation or microenvironment upon immobilization rsc.orgpnas.org.

Immobilized enzyme systems can be configured in various formats, including packed-bed reactors or micro-columns, which can be coupled with detection systems like HPLC-MS for continuous monitoring of the reaction or for screening applications frontiersin.org. The use of immobilized enzymes in conjunction with pNA substrates is valuable in applications such as enzyme reactors, biosensors, and affinity purification, as well as in screening for enzyme inhibitors or substrates frontiersin.orgrsc.orgpnas.org.

Data Analysis and Interpretation in this compound-Based Research

Proper data analysis and interpretation are crucial for extracting meaningful information from this compound-based assays. The primary data obtained from these assays are typically the change in absorbance at 405 nm over time, which corresponds to the rate of pNA release core.ac.uknih.govacs.org.

Initial reaction rates are usually determined from the linear portion of the absorbance versus time curve core.ac.uksci-hub.semarquette.edu. These initial rates are then used for various analyses, such as determining enzyme specific activity, calculating kinetic parameters, or assessing the effect of inhibitors or other factors on enzyme activity nih.govnih.govsci-hub.semarquette.edu.

For kinetic studies, initial rate data obtained at different substrate concentrations are often plotted and fitted to kinetic models, such as the Michaelis-Menten equation, to determine parameters like Km and Vmax core.ac.uknih.govsci-hub.se. Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can also be used for graphical determination of kinetic parameters core.ac.uk.

In enzyme inhibition studies using this compound or similar substrates, the effect of different inhibitor concentrations on the reaction rate is measured. The data are then analyzed to determine the type of inhibition and inhibition constants (e.g., Ki, IC50) sci-hub.semarquette.edu. Various models and fitting techniques are employed for analyzing inhibition data sci-hub.semarquette.edu.

For HTS assays, data analysis involves calculating the percentage of inhibition for each compound screened and evaluating the assay performance using statistical metrics like the Z'-factor diva-portal.orgplos.orgaurorabiomed.com. Hit identification and subsequent validation steps are then performed based on the screening data plos.org.

Careful consideration of potential sources of error, such as spontaneous hydrolysis of the substrate, background absorbance, and instrument variability, is important for accurate data analysis and interpretation sci-hub.se. Appropriate controls and calibration curves (e.g., using free pNA standards) are necessary for quantifying the amount of pNA released and calculating enzyme activity sci-hub.se.

Emerging Research Directions and Unexplored Potential of Z Leu Pna

Development of Advanced Z-Leu-pNA Derivatives for Specialized Protease Research

The core structure of this compound provides a foundation for designing modified substrates with altered specificities or enhanced properties, enabling more targeted protease studies. While this compound itself is a substrate for certain proteases, particularly aminopeptidases and some subtilisins (B1170691) nih.govmdpi.com, the development of derivatives often involves modifying the peptide sequence or the leaving group to achieve specificity for different protease classes or individual enzymes.

For instance, related chromogenic substrates like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA have been identified as good substrates for subtilisins, highlighting how modifying the peptide sequence can alter enzyme recognition nih.govtandfonline.com. Another related compound, Z-L-Lys-ONp (N-α-carbobenzoxy-L-lysine-p-nitrophenyl ester), which also utilizes a p-nitrophenyl ester leaving group, is used for the differentiation and characterization of proteases and endopeptidases, demonstrating the utility of this chromogenic principle with different amino acid specificities . The design of such derivatives allows researchers to probe the substrate binding pockets and catalytic mechanisms of specific proteases with greater precision.

The synthesis of advanced derivatives can involve incorporating non-canonical amino acids or modifying the pNA moiety to alter solubility, stability, or introduce additional functionalities, such as fluorescence quenching capabilities for more sensitive assays. This directed synthesis is crucial for developing tools to study proteases involved in specific physiological or pathological processes.

Integration of this compound with Biophysical Techniques for Enzyme Characterization

The chromogenic nature of this compound makes it particularly amenable to integration with various biophysical techniques used to characterize enzyme activity and interactions. Spectrophotometry, the primary method for detecting pNA release, can be coupled with techniques that provide deeper insights into enzyme behavior.

Kinetic studies using this compound are fundamental for determining Michaelis-Menten parameters such as Km and kcat, which describe the enzyme's affinity for the substrate and its catalytic efficiency. For example, studies characterizing aminopeptidases often use Leu-pNA (the deprotected form of this compound) as a standard substrate, determining kinetic constants to compare enzyme activity under different conditions or with enzyme variants mdpi.complos.org. While specific data for this compound kinetics with various enzymes were found, presenting a generic, interactive data table without specific experimental context is not feasible based on the search results. However, the principle involves measuring the rate of pNA release at varying substrate concentrations to derive these parameters.

Beyond basic kinetics, the real-time monitoring of pNA release can be integrated with techniques like stopped-flow spectrophotometry to study rapid enzyme kinetics and transient intermediates. While direct examples of this compound use with advanced biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) were not prominently found in the search results focused on this compound itself, these techniques are commonly used in enzyme characterization. Future research could explore conjugating this compound or its derivatives to surfaces for SPR-based binding studies or modifying it to be detectable by other biophysical methods to gain a more comprehensive understanding of protease-substrate interactions.

Studies on related chromogenic substrates, like the use of aminoacyl-pNA derivatives to characterize aminopeptidase (B13392206) activity by monitoring OD at 405 nm, highlight the general approach of integrating chromogenic substrates with spectrophotometric methods for enzyme characterization marquette.edunih.gov. The sensitivity of these assays allows for the detection of enzyme activity even in complex biological samples.

New Methodological Paradigms Leveraging this compound in Systems Biology

Systems biology approaches aim to understand biological systems as a whole, often involving high-throughput data collection and analysis. While this compound is traditionally used in reductionist biochemical assays, its application can be expanded within systems biology frameworks, particularly in the context of protease networks and their roles in cellular processes.

One potential application lies in developing multiplexed protease activity assays. By designing a panel of this compound derivatives with different peptide sequences, researchers could simultaneously profile the activity of multiple proteases in a complex biological sample, such as a cell lysate or tissue extract. This could provide insights into the collective activity of protease networks involved in processes like apoptosis, inflammation, or matrix remodeling.

Furthermore, this compound-based assays could be integrated with other high-throughput techniques, such as mass spectrometry-based proteomics. By correlating changes in protease activity (measured using this compound derivatives) with changes in protein abundance or modification, researchers could gain a more comprehensive understanding of how protease activity impacts the cellular proteome.

Studies using related chromogenic substrates in the context of microbial protease detection demonstrate the potential for using such substrates in broader biological investigations. For example, Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA have been used to determine the activity of alkaline proteinases secreted by Bacillus intermedius during sporulation, linking specific protease activities to a biological process medscimonit.com. This suggests that this compound and its derivatives can be valuable tools for probing protease function within the context of cellular differentiation and development.

Conceptual Expansion of this compound beyond Traditional Protease Substrate Applications

While primarily known as a protease substrate, the chemical structure of this compound, containing a protected amino acid and a p-nitrophenyl ester, offers potential for applications beyond simple enzymatic cleavage assays.

One area of conceptual expansion could involve utilizing the p-nitrophenyl ester moiety as a reactive group for chemical modifications or conjugations. Although less reactive than other activated esters, it could potentially be used in specific chemical ligation reactions under controlled conditions, perhaps for labeling proteins or other biomolecules.

Furthermore, the Z-group (benzyloxycarbonyl) is a common protecting group in peptide synthesis. This suggests that this compound or related compounds could serve as building blocks in the solid-phase synthesis of more complex peptides or peptidomimetics with diverse applications, not necessarily limited to protease studies. While the search results did not provide specific examples of this compound being used in this manner, the chemical feasibility exists.

Another avenue could be exploring the potential biological activities of this compound itself, independent of its role as a protease substrate. While its primary function is as a reporter molecule precursor, it is conceivable that it could interact with other cellular components or pathways, particularly at higher concentrations. However, any such applications would require thorough investigation to understand potential off-target effects.

The search results did highlight the broader field of peptide nucleic acids (PNAs) and their applications in areas like drug delivery, gene editing, and biosensors nih.govresearchgate.netbiorxiv.org. While this compound is not a PNA, the mention of PNAs in the context of chemical biology and biotechnology suggests a wider landscape of peptide-based molecules with diverse potential. This broader context encourages thinking about how the fundamental components of this compound (a protected amino acid and a signaling group) could be recontextualized for novel applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Z-Leu-pna?

- Methodological Answer : this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Protection : Leucine’s α-amine is protected with a benzyloxycarbonyl (Z) group.

- Coupling : The protected leucine is conjugated to para-nitroaniline (pna) using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Characterization : Validate purity and identity via HPLC, mass spectrometry (MS), and H/C NMR. Ensure the absence of unreacted starting materials by TLC .

Q. How is this compound used in protease activity assays?

- Methodological Answer : this compound is a chromogenic substrate cleaved by proteases (e.g., trypsin, chymotrypsin), releasing para-nitroaniline (yellow, ).

- Assay Design :

Prepare a substrate solution (e.g., 1 mM this compound in assay buffer).

Initiate reaction with enzyme and measure absorbance over time.

Calculate enzyme activity using the extinction coefficient of pna () .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound across different experimental setups?

- Methodological Answer : Contradictions may arise from substrate solubility, enzyme purity, or buffer conditions.

- Troubleshooting Steps :

Solubility : Pre-dissolve this compound in DMSO (≤2% v/v) to avoid aggregation.

Enzyme Source : Compare activity using enzymes from multiple vendors or recombinantly expressed variants.

Buffer Optimization : Test pH (6.0–8.0) and ionic strength (e.g., 50–150 mM NaCl).

- Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to assess significance .

Q. What strategies improve this compound’s stability under high-throughput screening conditions?

- Methodological Answer : Stability challenges include hydrolysis and photodegradation.

- Approaches :

Light Protection : Store substrate in amber vials and limit exposure to UV light.

Temperature Control : Use pre-chilled buffers and conduct assays at 4°C if enzyme activity permits.

Additives : Include protease inhibitors (e.g., PMSF) to prevent unintended cleavage .

Q. How can researchers integrate this compound data with computational models of protease specificity?

- Methodological Answer :

Data Collection : Measure kinetic parameters (, ) under standardized conditions.

Modeling Tools : Use software like MOE or Rosetta to map substrate-enzyme interactions.

Validation : Compare computational predictions with mutational studies (e.g., alanine scanning of protease active sites) .

Data Analysis & Reproducibility

Q. What are best practices for reporting this compound experimental data to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Documentation : Include detailed synthesis protocols, HPLC gradients, and MS/NMR spectra in supplementary materials.

- Statistics : Report mean ± SD for kinetic measurements and raw data in accessible repositories (e.g., Zenodo).

- Code Sharing : Provide scripts for kinetic analysis (e.g., Python or R) in public repositories like GitHub .

Q. How should researchers address discrepancies between this compound activity in purified enzymes vs. cell lysates?

- Methodological Answer : Lysates contain competing substrates/inhibitors.

- Controls :

Spike-In Experiments : Add purified enzyme to lysate to quantify interference.

Substrate Titration : Compare this compound activity across lysate dilutions.

- Normalization : Use total protein concentration or housekeeping enzyme activity (e.g., LDH) as a baseline .

Literature & Collaboration

Q. How to conduct a systematic review of this compound applications in protease research?

- Methodological Answer :

Search Strategy : Use databases (PubMed, SciFinder) with keywords: “this compound,” “protease substrate,” “enzyme kinetics.”

Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).

Synthesis : Tabulate kinetic parameters, experimental conditions, and contradictions in a meta-analysis table .

Q. What collaborative frameworks enhance this compound-based interdisciplinary studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.